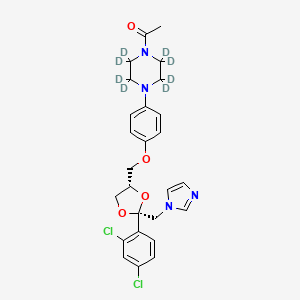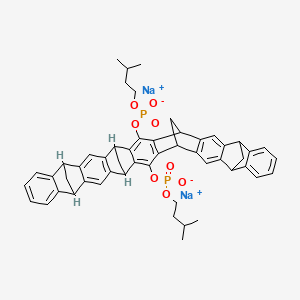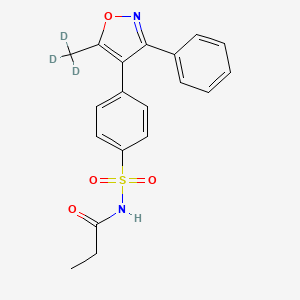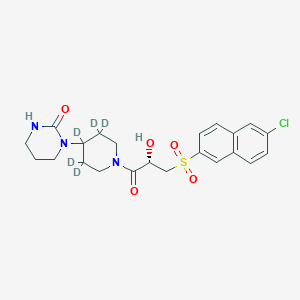
N-Cinnamylglycine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cinnamylglycine-d7: is an isotope-labeled derivative of ferulic acid, a compound widely distributed in plants. It is used primarily in research settings, particularly in the fields of chemistry and biology. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful for various analytical and experimental purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-Cinnamylglycine-d7 typically involves the incorporation of deuterium into the molecular structure of cinnamylglycine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound.
Industrial Production Methods: : Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : N-Cinnamylglycine-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
N-Cinnamylglycine-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-Cinnamylglycine-d7 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical behavior, making it useful for studying reaction mechanisms and metabolic processes. The exact molecular targets and pathways depend on the specific application and experimental conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cinnamylglycine: The non-deuterated form of the compound.
Ferulic Acid: A precursor to N-Cinnamylglycine-d7, widely used for its antioxidant properties.
Cinnamic Acid: Another related compound with similar structural features.
Uniqueness: : this compound is unique due to its isotope labeling, which allows for precise tracking and analysis in various scientific studies. This makes it particularly valuable in research settings where detailed mechanistic insights are required .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-[[(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i1D,2D,3D,4D,5D,6D,7D |
Clé InChI |
YAADMLWHGMUGQL-UJMUNGNDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)NCC(=O)O)/[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



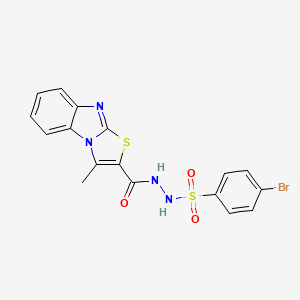
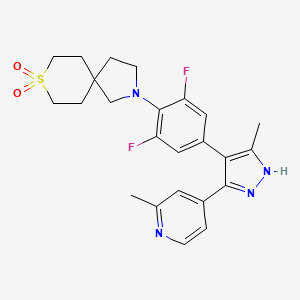
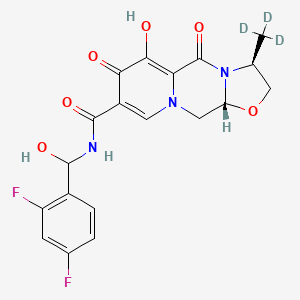
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
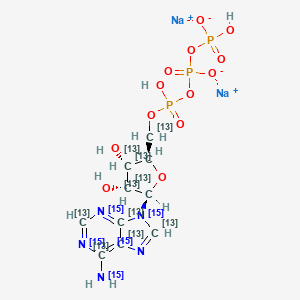
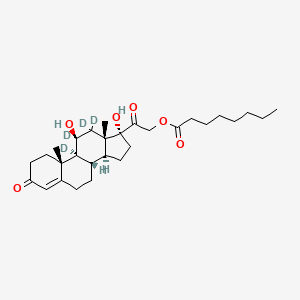
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
